molecular formula C7H13N B3350450 1-Azabicyclo[3.2.1]octane CAS No. 279-92-5

1-Azabicyclo[3.2.1]octane

Cat. No. B3350450
CAS RN: 279-92-5
M. Wt: 111.18 g/mol
InChI Key: STHHLVCQSLRQNI-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of 1-Azabicyclo[3.2.1]octane is C7H13N . Its average mass is 111.185 Da and its monoisotopic mass is 111.104797 Da .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

1-Azabicyclo[3.2.1]octane has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Mechanism of Action

The pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) was found to inhibit human NAAA in the low nanomolar range (IC50 = 0.042 μM) with a non-covalent mechanism of action .

Safety and Hazards

The safety data sheet for 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . Research is being directed towards the preparation of this basic structure in a stereoselective manner .

properties

IUPAC Name

1-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8(4-1)6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHLVCQSLRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCN(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597333
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

279-92-5
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.1]octane
Reactant of Route 2
1-Azabicyclo[3.2.1]octane
Reactant of Route 3
1-Azabicyclo[3.2.1]octane
Reactant of Route 4
1-Azabicyclo[3.2.1]octane
Reactant of Route 5
1-Azabicyclo[3.2.1]octane
Reactant of Route 6
1-Azabicyclo[3.2.1]octane

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